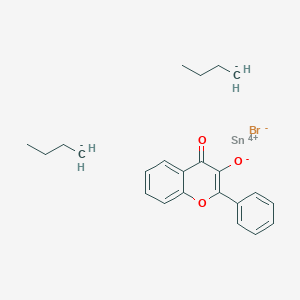
Dibutyltin 3-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin 3-hydroxyflavone (DBHF) is a synthetic compound that belongs to the family of organotin compounds. It is a complex of dibutyltin and 3-hydroxyflavone, which is a flavonoid compound found in many plants. DBHF has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Dibutyltin 3-hydroxyflavone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Dibutyltin 3-hydroxyflavone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Dibutyltin 3-hydroxyflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of Dibutyltin 3-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. Dibutyltin 3-hydroxyflavone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Dibutyltin 3-hydroxyflavone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
Dibutyltin 3-hydroxyflavone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Dibutyltin 3-hydroxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Dibutyltin 3-hydroxyflavone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyltin 3-hydroxyflavone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, Dibutyltin 3-hydroxyflavone has some limitations for lab experiments. It is a complex compound that may have multiple targets and pathways, which can make it difficult to study its mechanism of action. In addition, Dibutyltin 3-hydroxyflavone has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for Dibutyltin 3-hydroxyflavone research. One direction is to further investigate its therapeutic potential in various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. In addition, future research could focus on developing more efficient synthesis methods for Dibutyltin 3-hydroxyflavone and improving its solubility in water.
Conclusion
In conclusion, Dibutyltin 3-hydroxyflavone is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Dibutyltin 3-hydroxyflavone acts through multiple pathways and targets, and its mechanism of action is not fully understood. Dibutyltin 3-hydroxyflavone has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its therapeutic potential, studying its mechanism of action, and improving its synthesis and solubility.
Méthodes De Synthèse
Dibutyltin 3-hydroxyflavone can be synthesized by reacting dibutyltin oxide with 3-hydroxyflavone in a solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography or recrystallization.
Propriétés
Numéro CAS |
146816-94-6 |
|---|---|
Nom du produit |
Dibutyltin 3-hydroxyflavone |
Formule moléculaire |
C23H27BrO3Sn |
Poids moléculaire |
550.1 g/mol |
Nom IUPAC |
butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |
InChI |
InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |
Clé InChI |
AZYDZICZHDBDAY-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
SMILES canonique |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
Synonymes |
Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



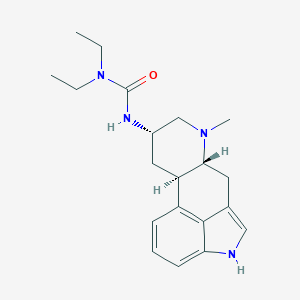
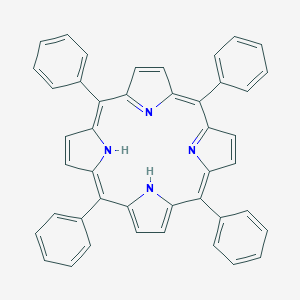
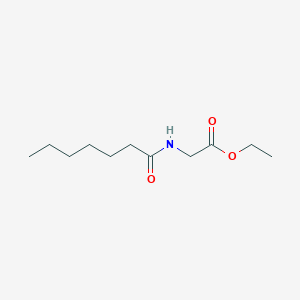
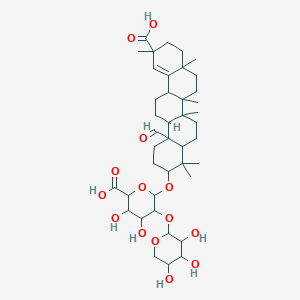
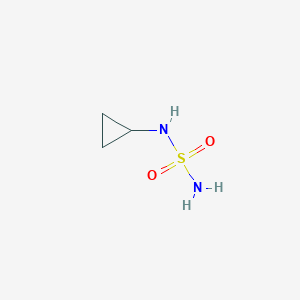
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
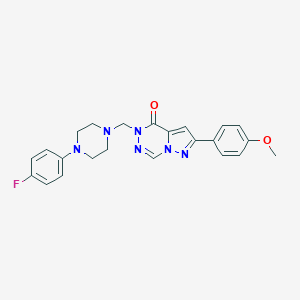
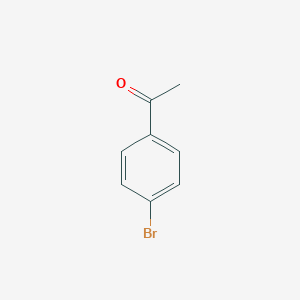
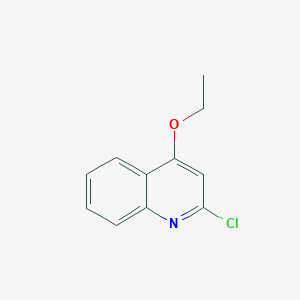
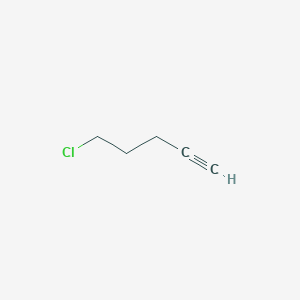
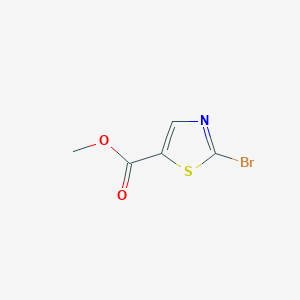
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
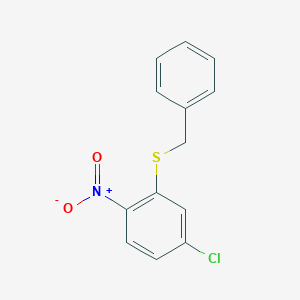
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)